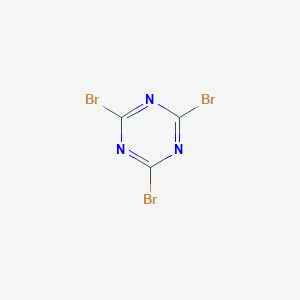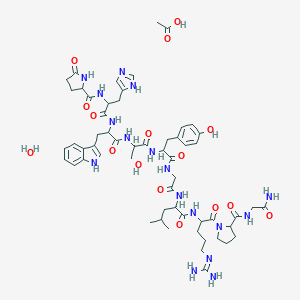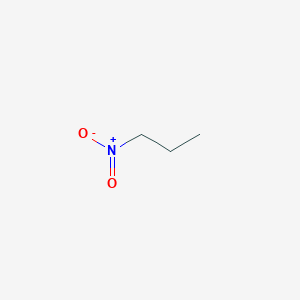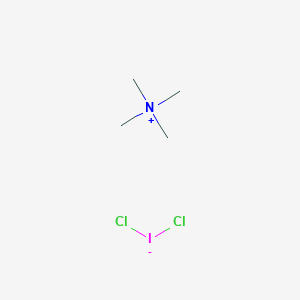![molecular formula C22H33N5O2 B105064 (2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide CAS No. 19351-10-1](/img/structure/B105064.png)
(2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide, also known as NAPA, is a synthetic peptide that has gained significant attention in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of (2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-kB pathway, and the MAPK pathway. (2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide has also been shown to interact with various receptors, including the NMDA receptor and the sigma-1 receptor.
生化和生理效应
(2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide has been shown to have various biochemical and physiological effects. In cancer research, (2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In Alzheimer's disease research, (2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide has been shown to reduce beta-amyloid plaques, enhance synaptic plasticity, and improve cognitive function. In Parkinson's disease research, (2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide has been shown to protect dopaminergic neurons, reduce oxidative stress, and improve motor function.
实验室实验的优点和局限性
One of the advantages of using (2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide in lab experiments is its high purity and stability. (2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide is also easy to synthesize using the SPPS method. However, one of the limitations of using (2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide in lab experiments is its cost. (2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide is a synthetic peptide, and the cost of synthesis can be high. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for (2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide research. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to explore its potential therapeutic applications in other diseases, such as multiple sclerosis and Huntington's disease. Additionally, there is a need to develop more cost-effective methods for synthesizing (2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide to make it more accessible for research purposes.
Conclusion:
(2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide is a synthetic peptide that has shown potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Its mechanism of action is not fully understood, but it is believed to modulate various signaling pathways and interact with various receptors. (2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide has various biochemical and physiological effects, including inhibiting cell proliferation, inducing apoptosis, reducing beta-amyloid plaques, and protecting dopaminergic neurons. While there are advantages to using (2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide in lab experiments, such as its high purity and stability, there are also limitations, such as its cost and lack of understanding of its mechanism of action. Future research directions include optimizing its therapeutic potential and exploring its potential therapeutic applications in other diseases.
合成方法
(2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide is synthesized using solid-phase peptide synthesis (SPPS) method. The SPPS method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The amino acids are added in a predetermined sequence, and the peptide is cleaved from the support after the final amino acid has been added. The resulting peptide is then purified using high-performance liquid chromatography (HPLC).
科学研究应用
(2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, (2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, (2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In Parkinson's disease research, (2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide has been shown to protect dopaminergic neurons and improve motor function.
属性
CAS 编号 |
19351-10-1 |
|---|---|
产品名称 |
(2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide |
分子式 |
C22H33N5O2 |
分子量 |
399.5 g/mol |
IUPAC 名称 |
(2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide |
InChI |
InChI=1S/C22H33N5O2/c23-13-5-3-9-19(25)21(28)27-20(10-4-6-14-24)22(29)26-18-12-11-16-7-1-2-8-17(16)15-18/h1-2,7-8,11-12,15,19-20H,3-6,9-10,13-14,23-25H2,(H,26,29)(H,27,28)/t19-,20-/m0/s1 |
InChI 键 |
HTYMMICSVLHGRB-PMACEKPBSA-N |
手性 SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Pictograms |
Health Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



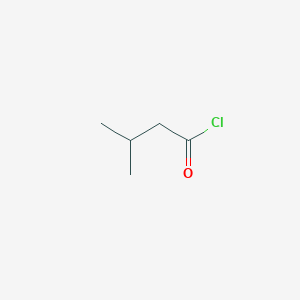
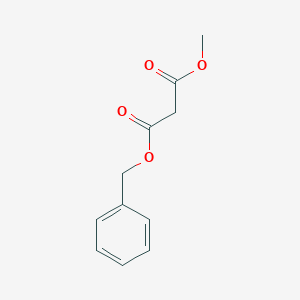
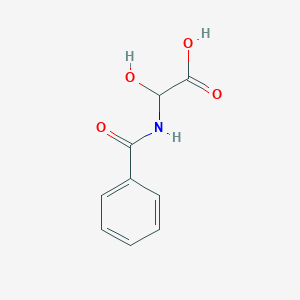

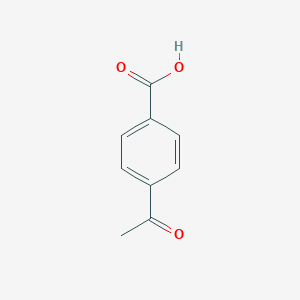
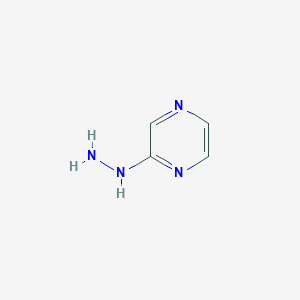
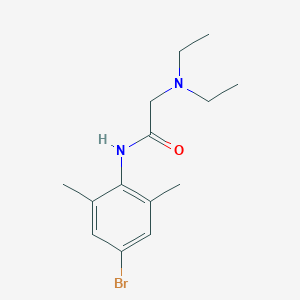
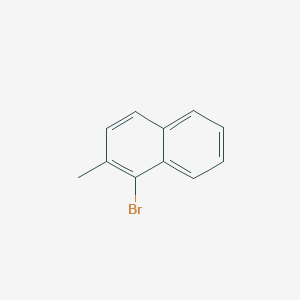
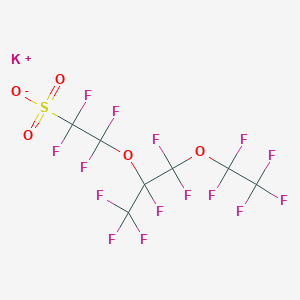
![Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]-](/img/structure/B105005.png)
